molecular formula C22H25NO3 B2980267 Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1023502-27-3

Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No. B2980267
CAS RN: 1023502-27-3
M. Wt: 351.446
InChI Key: FRKAKVYJXPGHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate is a chemical compound with the molecular formula C22H25NO3 . It is also known by other names such as propyl 4-(1-phenylcyclopentaneamido)benzoate and Benzoic acid, 4-[[(1-phenylcyclopentyl)carbonyl]amino]-, propyl ester .


Molecular Structure Analysis

The molecular structure of propyl 4-((phenylcyclopentyl)carbonylamino)benzoate consists of 22 carbon atoms, 25 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 351.44 .

Scientific Research Applications

Synthesis and Labeling for Study

ZJ0273 is synthesized for research purposes, including the development of labeled versions with tritium and carbon-14 to facilitate studies on its metabolism, mode of action, environmental behavior, and fate. The synthesis methods aim to create high-purity compounds for accurate scientific analysis (Yang et al., 2008).

Degradation and Environmental Fate

Research has identified specific bacteria, such as strains from the Amycolatopsis and Bacillus genera, capable of degrading ZJ0273, highlighting a potential bioremediation approach for environments contaminated with this herbicide. These studies contribute significantly to understanding the environmental impact and degradation pathways of ZJ0273, offering insights into its behavior in soil and potential for bioremediation (Cai et al., 2012; Qiao-li, 2011).

Soil Metabolism Studies

Detailed soil metabolism studies using radiolabeled ZJ0273 have mapped out its degradation intermediates and pathways in aerobic soils, offering vital data on how this herbicide breaks down in the environment. These findings are crucial for assessing the ecological risk and designing strategies to mitigate environmental contamination (Haiyan et al., 2010).

Chemical Structure and Synthesis Methodology

Further research has focused on the microsynthetic methods of ZJ0273, analyzing its chemical structure through various spectroscopic techniques to ensure the synthesis of radioisotopic labeled target compounds for detailed study (Yang Zheng-min & Ye Qingfu, 2006).

Kinetics of Residue and Mineralization in Soils

Investigations into the kinetics of extractable residue, bound residue, and mineralization of ZJ0273 in aerobic soils provide further understanding of its persistence and transformation in agricultural settings. Such research aids in evaluating its long-term environmental impact, including its potential accumulation and the factors influencing its degradation rate (Wang et al., 2009).

Microbial Degradation Characteristics

The microbial degradation characteristics and kinetics by specific bacterial strains, such as Bacillus sp. CY, underpin the biological aspects of ZJ0273 degradation. Understanding these aspects is essential for developing biotechnological applications for soil remediation and reducing the herbicide's ecological footprint (Cai et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, propyl benzoate, indicates that it can cause skin irritation and is harmful if swallowed . It is recommended to wash skin thoroughly after handling, wear protective gloves, and seek medical advice if skin irritation occurs or if the compound is swallowed .

properties

IUPAC Name

propyl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-16-26-20(24)17-10-12-19(13-11-17)23-21(25)22(14-6-7-15-22)18-8-4-3-5-9-18/h3-5,8-13H,2,6-7,14-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAKVYJXPGHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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